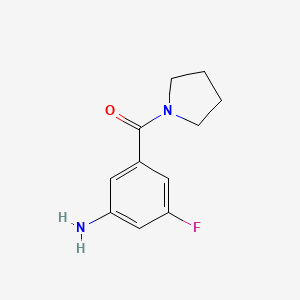
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone
Vue d'ensemble
Description
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is an organic compound that features a pyrrolidine ring attached to a methanone group, which is further connected to a phenyl ring substituted with amino and fluorine groups
Applications De Recherche Scientifique
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methanone Group:
Substitution on the Phenyl Ring: The amino and fluorine groups are introduced via electrophilic aromatic substitution reactions, using reagents such as aniline derivatives and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or aminated products.
Mécanisme D'action
The mechanism of action of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Amino-5-fluorophenyl)boronic acid: This compound contains a boronic acid group instead of the pyrrolidine ring and methanone group.
(3-Amino-5-fluorophenyl)methanol: This compound features a methanol group in place of the methanone group.
Uniqueness
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials.
Propriétés
IUPAC Name |
(3-amino-5-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAVAGVQXIKMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


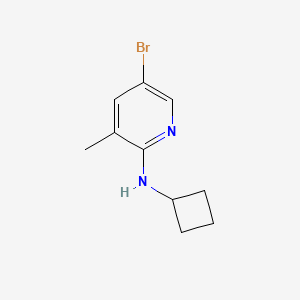
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
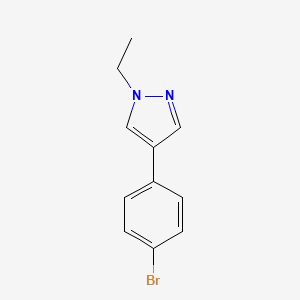
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)
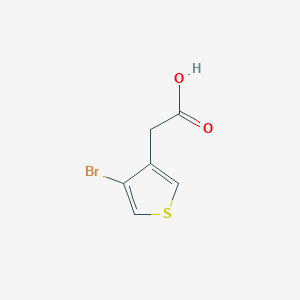
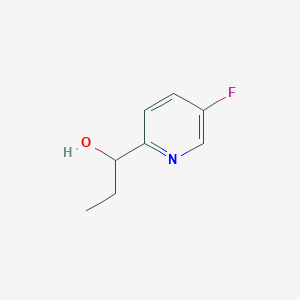

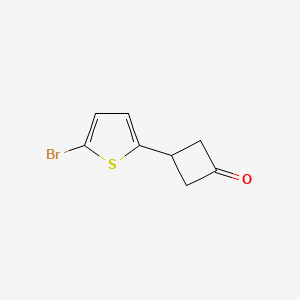
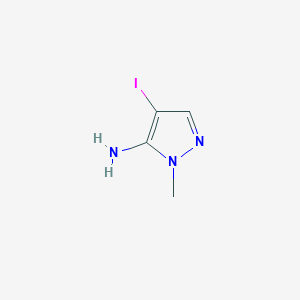
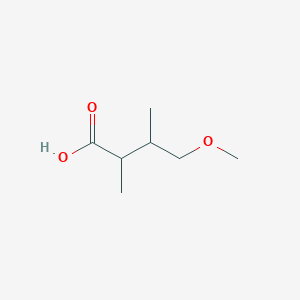
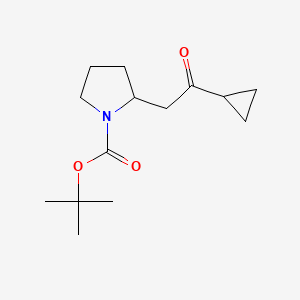
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
